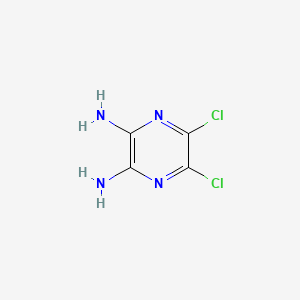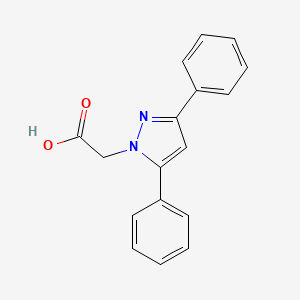
Ethyl 2-Isocyanato-4-Methylvalerate
Vue d'ensemble
Description
Ethyl 2-Isocyanato-4-Methylvalerate: is an organic compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . It is primarily used for research and development purposes and is not intended for medicinal, household, or other uses . The compound is known for its reactivity and is utilized in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 2-Isocyanato-4-Methylvalerate can be synthesized through the reaction of ethyl 2-amino-4-methylvalerate with phosgene or triphosgene under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors and stringent safety protocols due to the toxic nature of the reagents involved. The process is optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-Isocyanato-4-Methylvalerate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as and to form and , respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols , leading to the formation of urethanes .
Common Reagents and Conditions:
Amines: React with this compound to form ureas.
Alcohols: React to form carbamates.
Water: Reacts to form urethanes.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Urethanes: Formed from the reaction with water.
Applications De Recherche Scientifique
Ethyl 2-Isocyanato-4-Methylvalerate is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein modifications.
Medicine: Research involving the development of new pharmaceuticals and drug delivery systems.
Industry: Used in the production of polymers and coatings .
Mécanisme D'action
The mechanism of action of Ethyl 2-Isocyanato-4-Methylvalerate involves its reactivity with nucleophiles. The isocyanate group (-NCO) in the compound is highly reactive and can form covalent bonds with nucleophilic sites in other molecules. This reactivity is exploited in various chemical synthesis processes to create new compounds with desired properties .
Comparaison Avec Des Composés Similaires
Ethyl 4-Methylvalerate: Similar in structure but lacks the isocyanate group, making it less reactive.
Ethyl 2-Isocyanato-4-Methylpentanoate: Another isocyanate compound with similar reactivity but different molecular structure.
Uniqueness: Ethyl 2-Isocyanato-4-Methylvalerate is unique due to its specific reactivity profile, which makes it suitable for specialized applications in chemical synthesis and research. Its ability to form stable covalent bonds with nucleophiles sets it apart from other similar compounds .
Propriétés
IUPAC Name |
ethyl 2-isocyanato-4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-4-13-9(12)8(10-6-11)5-7(2)3/h7-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTQICMSRVMLQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C)C)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334860 | |
| Record name | Ethyl 2-Isocyanato-4-Methylvalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64505-10-8 | |
| Record name | Ethyl 2-Isocyanato-4-Methylvalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B1581681.png)





